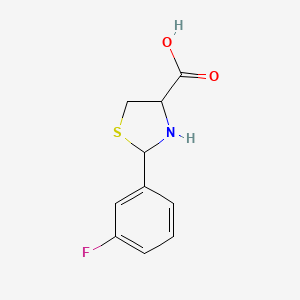

2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Structural Comparisons

Electronic Effects

- Fluorine vs. chlorine : The electronegativity of fluorine (-3.98 Pauling) versus chlorine (-3.16 Pauling) alters the electron-withdrawing capacity of the aryl group, affecting the thiazolidine ring’s electron density.

- Trifluoromethyl groups : Introduce strong -I effects , reducing the basicity of the nitrogen atom in the thiazolidine ring.

Conformational Flexibility

Properties

IUPAC Name |

2-(3-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIDMBKXEBMSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333266 | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333408-47-2 | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic Acid

- Reactants: L-cysteine hydrochloride, potassium acetate, 3-fluorobenzaldehyde

- Solvents: Water and absolute ethanol mixed solvent system

- Procedure:

- Dissolve L-cysteine hydrochloride in water, add potassium acetate to adjust pH.

- Add an equal volume of absolute ethanol.

- Slowly add 3-fluorobenzaldehyde dropwise under stirring.

- Immediate precipitation of the product occurs.

- Stir at room temperature for 4–5 hours.

- Filter the precipitate, wash with cold ethanol, and dry under vacuum.

- Outcome: Formation of the racemic mixture of this compound with diastereomeric ratios approximately 1:1 to 3:2 (2R,4R and 2S,4R isomers).

Protection and Derivatization (Optional)

- N-Protection: The nitrogen of the thiazolidine ring can be protected using t-butyloxycarbonyl (t-Boc) groups to facilitate further transformations.

- Hydrazide Formation: Reaction of N-protected thiazolidine carboxylic acid with hydrazine hydrate in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) yields hydrazide intermediates.

- Hydrazone Formation: Subsequent reaction with aldehydes or ketones produces hydrazone derivatives, useful for biological activity studies.

Alternative Synthetic Routes and Catalytic Methods

Several other synthetic methodologies have been reported for related thiazolidine-4-carboxylic acid derivatives, which can be adapted for the 3-fluorophenyl analog:

One-Pot Synthesis Using Mercaptoacetic Acid: Aromatic amine, aromatic aldehyde (3-fluorobenzaldehyde), mercaptoacetic acid, and catalysts such as Bi(SCH2COOH)3 under solvent-free conditions at elevated temperatures (~70°C) yield thiazolidin-4-ones efficiently.

Four-Component Condensation-Cyclization: Refluxing hydrazine carbothiomide derivatives with dimethyl acetylenedicarboxylate in ethanol can produce thiazolidine derivatives, though this method is more commonly applied to thiazolidin-4-one analogs.

Reaction Conditions and Yields

Mechanistic Insights and Stereochemistry

- The formation of the thiazolidine ring proceeds via Schiff base intermediate formation between the amino group of cysteine and the aldehyde, followed by intramolecular cyclization with the thiol group.

- Dynamic kinetic resolution during the reaction can lead to selective formation of one diastereomer over another, influenced by reaction conditions and substituents on the aromatic ring.

- The Curtin-Hammett principle explains the stereochemical outcome where interconversion of intermediates leads to the thermodynamically favored diastereomer.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Materials | L-Cysteine hydrochloride, 3-fluorobenzaldehyde |

| Solvent System | Water/ethanol mixture |

| Reaction Temperature | Room temperature (20–25°C) |

| Reaction Time | 4–5 hours |

| Product Isolation | Filtration, washing with cold ethanol |

| Product Purity | High, suitable for further derivatization |

| Diastereomeric Ratio | ~1:1 to 3:2 (2R,4R vs. 2S,4R) |

| Yield | Approximately 85–90% |

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

Substitution: Electrophilic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that thiazolidine derivatives can effectively inhibit various pathogens, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted that certain derivatives showed selective cytotoxicity against prostate cancer cell lines while sparing normal cells .

Case Study :

In a comparative study of thiazolidine derivatives, compounds demonstrated growth inhibition against melanoma and prostate cancer cell lines with varying selectivity profiles. The compound labeled as 3id exhibited the best selectivity against melanoma cells .

Reactivity

This compound can undergo various chemical reactions:

- Oxidation : Converts to sulfoxides or sulfones.

- Reduction : Converts the thiazolidine ring to a thiazoline ring.

- Substitution Reactions : Electrophilic substitution can occur on the fluorophenyl ring.

These reactions can be utilized in synthesizing more complex heterocyclic compounds or materials with specific properties .

Industrial Use

In industrial settings, this compound serves as a building block for synthesizing novel materials with enhanced thermal stability and conductivity. Its unique electronic properties make it suitable for applications in material science .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Nitro-Substituted Derivatives

- 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 10) :

Chloro-Substituted Derivatives

- 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid :

Hydroxy- and Methoxy-Substituted Derivatives

- 2-(2-Hydroxyphenyl)- and 2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid :

Fluorine-Substituted Derivatives

- Fluorine’s electronegativity may increase the carboxylic acid’s acidity, influencing solubility and bioavailability.

Physicochemical Properties

Key differences in molecular weight and substituent effects:

*Estimated based on structural analogs (e.g., 3-hydroxyphenyl derivative: 225.26 g/mol ).

Biological Activity

2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring with significant biological activity, particularly in pharmacological contexts. Its unique structure, characterized by the presence of a fluorine atom on the phenyl group, enhances its chemical reactivity and potential therapeutic applications.

- Molecular Formula : CHFNOS

- Molar Mass : Approximately 227.25 g/mol

- Structure : The compound consists of a five-membered thiazolidine ring containing sulfur and nitrogen atoms, with a carboxylic acid functional group that contributes to its biological activity.

Synthesis

The synthesis typically involves the reaction of cysteine derivatives with aryl aldehydes to form imine intermediates, followed by further reactions that yield the thiazolidine derivative. Dynamic kinetic resolution processes are often employed to favor specific stereoisomers during synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Similar compounds have been shown to possess moderate-to-good antimicrobial effects against various pathogens . This suggests potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Thiazolidine derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have demonstrated that these compounds can interact with enzymes involved in metabolic pathways, enhancing their anticancer efficacy .

Case Study : In a study on prostate cancer cell lines, thiazolidine derivatives were reported to exhibit selective cytotoxicity, effectively killing cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

The biological mechanisms of action for this compound involve interactions with various cellular targets. The presence of the fluorine atom may enhance binding affinity or selectivity toward specific biological targets, including proteins involved in apoptosis pathways and metabolic processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid | Similar thiazolidine structure; different fluorine position | Potentially different biological activity due to substitution position |

| 2-Phenyl-1,3-thiazolidine-4-carboxylic acid | Lacks fluorination; retains thiazolidine core | May exhibit different reactivity and biological profiles |

| 2-(3-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | Chlorine instead of fluorine | Differences in electronic properties affecting reactivity |

Research Findings

Recent studies have highlighted the potential of this compound as a valuable candidate for further research and development in medicinal chemistry. The compound's unique electronic properties imparted by the fluorine atom contribute to its diverse biological activities compared to structurally similar compounds .

Q & A

Q. How can researchers resolve conflicting data in solubility or logP values reported across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.